molecular formula C11H9N3S B052680 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 122500-79-2

2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

Katalognummer B052680
CAS-Nummer: 122500-79-2
Molekulargewicht: 215.28 g/mol
InChI-Schlüssel: OQINAZRUCHZTDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a benzothiazole ring and a pyrazole ring. This compound has been extensively studied for its unique properties and potential applications in medicinal chemistry, materials science, and other fields.

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is not fully understood. However, studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities through the inhibition of specific signaling pathways involved in these diseases.

Biochemische Und Physiologische Effekte

Studies have shown that 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole in lab experiments is its unique properties that make it a promising compound for various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and dosage control.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole. One of the most promising areas of research is the development of new therapeutic agents for various diseases. Additionally, this compound has the potential for applications in materials science, including the development of new polymers and other materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique properties of this compound make it a promising candidate for the development of new therapeutic agents and materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesemethoden

The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole can be achieved through various methods, including the reaction of 2-aminobenzothiazole with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable coupling agent. Other methods include the reaction of 2-aminobenzothiazole with 3-methyl-1H-pyrazole-5-carboxylic acid chloride or ester.

Wissenschaftliche Forschungsanwendungen

The unique properties of 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole make it a promising compound for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation.

Eigenschaften

CAS-Nummer

122500-79-2

Produktname

2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

Molekularformel

C11H9N3S

Molekulargewicht

215.28 g/mol

IUPAC-Name

2-(3-methylpyrazol-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H9N3S/c1-8-6-7-14(13-8)11-12-9-4-2-3-5-10(9)15-11/h2-7H,1H3

InChI-Schlüssel

OQINAZRUCHZTDD-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=NC3=CC=CC=C3S2

Kanonische SMILES

CC1=NN(C=C1)C2=NC3=CC=CC=C3S2

Synonyme

Benzothiazole, 2-(3-methyl-1H-pyrazol-1-yl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.